molecular formula C9H6Cl2N2O B8391994 2,6-Dichloro-3-methoxyquinoxaline

2,6-Dichloro-3-methoxyquinoxaline

Cat. No.: B8391994
M. Wt: 229.06 g/mol
InChI Key: DORABZLBYMIEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-methoxyquinoxaline is a versatile chemical building block exclusively for research applications. This compound features a quinoxaline core substituted with two chlorine atoms at the 2 and 6 positions and a methoxy group at the 3 position, making it a valuable scaffold for synthesizing more complex molecules via nucleophilic aromatic substitution. Its primary research value lies in its role as a key intermediate in medicinal chemistry for the development of potential therapeutic agents, including those being investigated for neurological disorders and oncology. In agricultural chemistry research, it is utilized in the design and synthesis of novel pesticides and herbicides. The compound is typically supplied as a solid and should be stored in a cool, dark place under an inert atmosphere to maintain stability. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) and handle the material using appropriate personal protective equipment.

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

2,6-dichloro-3-methoxyquinoxaline

InChI

InChI=1S/C9H6Cl2N2O/c1-14-9-8(11)12-6-3-2-5(10)4-7(6)13-9/h2-4H,1H3

InChI Key

DORABZLBYMIEQT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2)Cl)N=C1Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Anti-Fatigue Agents
Research has indicated that 2,6-dichloro-3-methoxyquinoxaline exhibits potential as an antidepressant and anti-fatigue agent. In pharmacological tests, it has been shown to reduce immobility in the forced swimming test, a model used to assess antidepressant activity in rodents. This suggests that compounds in this class may influence mood and fatigue levels positively .

Antiviral Activity
The compound has been investigated for its role as an inhibitor of the Hepatitis C virus (HCV) NS3 protease. Inhibitors of this enzyme are crucial for treating HCV infections. The compound can be formulated into pharmaceutical compositions aimed at reducing the severity of HCV infections and may be combined with other antiviral agents to enhance efficacy .

Biochemical Research

Enzyme Inhibition Studies
2,6-Dichloro-3-methoxyquinoxaline is utilized in biochemical research to study enzyme inhibition. It serves as a substrate or inhibitor in various metabolic pathways, aiding researchers in understanding the mechanisms of action for different enzymes and their potential therapeutic targets .

Agricultural Chemistry

Development of Agrochemicals
The compound is also explored in agricultural chemistry for its potential use in developing effective pesticides and herbicides. Its chemical properties allow it to target specific pests while minimizing environmental impact, making it a valuable asset in crop protection strategies .

Material Science

Synthesis of Advanced Materials
In material science, 2,6-dichloro-3-methoxyquinoxaline is studied for its properties in creating advanced materials. These include polymers with enhanced thermal stability and chemical resistance. Such materials are essential for applications requiring durability and resilience under harsh conditions .

Analytical Chemistry

Standard Reference Material
The compound is employed as a standard in analytical chemistry methods. It aids in the detection and quantification of related compounds across various samples, ensuring accuracy and reliability in analytical results .

Table 1: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
PharmaceuticalAntidepressant and anti-fatigue agentsReduces immobility in forced swimming tests
Antiviral activity against HCV NS3 proteaseEffective in inhibiting viral replication
Biochemical ResearchEnzyme inhibition studiesKey insights into metabolic pathways
Agricultural ChemistryDevelopment of pesticidesTargets specific pests effectively
Material ScienceSynthesis of advanced materialsEnhances thermal stability and chemical resistance
Analytical ChemistryStandard reference materialUsed for accurate detection/quantification

Comparison with Similar Compounds

Table 1: Substituent Effects on Quinoxaline Derivatives

Compound Substituent Positions Key Functional Groups Electronic Effects
2,6-Dichloro-3-methoxyquinoxaline 2-Cl, 6-Cl, 3-OCH₃ Cl (electron-withdrawing), OCH₃ (electron-donating) Balanced electron distribution; potential for dipole interactions
2,3-Dichloro-6-methoxyquinoxaline 2-Cl, 3-Cl, 6-OCH₃ Cl, OCH₃ Altered regiochemistry may disrupt conjugation
6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline 6-Cl, 7-Cl, 2-pyridyl, 3-pyridyl Cl, pyridyl groups Enhanced π-π stacking; coordination sites for metal binding
2-Chloro-3-methylquinoxaline 2-Cl, 3-CH₃ Cl, CH₃ Reduced polarity; increased lipophilicity

Key Findings :

  • The position of substituents critically influences electronic properties. For example, in 2,3-dichloro-6-methoxyquinoxaline, the proximity of chloro groups at positions 2 and 3 may sterically hinder interactions with biological targets compared to the 2,6-dichloro arrangement in the target compound .
  • Pyridyl substituents (as in ) introduce nitrogen coordination sites, enabling metal complexation—a feature absent in methoxy- or methyl-substituted derivatives .
  • Methoxy vs.

Key Findings :

  • Methoxy groups may reduce cytotoxicity compared to purely chloro-substituted quinoxalines, as seen in broader studies of quinoxaline motifs .

Key Findings :

  • The methoxy group in 2,6-dichloro-3-methoxyquinoxaline likely improves solubility compared to non-polar analogs like 2,6-dichloroquinoxaline, though direct measurements are lacking .
  • Safety: Dichloro-substituted quinoxalines generally exhibit higher toxicity than mono-chloro or methylated variants, as seen in safety data for 2,6-dichloroquinoxaline .

Preparation Methods

Quinoxaline Ring Formation

The quinoxaline scaffold is typically constructed via cyclocondensation of 1,2-diamines with α-diketones or carbonyl equivalents. For 3-methoxy-substituted derivatives, 3-methoxybenzene-1,2-diamine serves as the primary precursor. Reaction with oxalic acid under acidic conditions generates the quinoxaline core, as demonstrated in the synthesis of analogous 2,3-dichloro-6-methoxyquinoxaline.

Reaction conditions :

  • Solvent : Toluene or DMF

  • Catalyst : Methanesulfonic acid (CH3SO3H)

  • Temperature : 110°C

  • Yield : 81.7% after recrystallization

This method’s regioselectivity depends on the diamine’s substitution pattern. For 2,6-dichloro-3-methoxyquinoxaline, subsequent chlorination at positions 2 and 6 is required (Section 2).

Direct Chlorination Strategies

Phosphorus Oxychloride (POCl3) Mediated Chlorination

POCl3 is widely used for introducing chlorine atoms into heterocycles. In the synthesis of 2,3-dichloro-6-methoxyquinoxaline, POCl3 in DMF at 110°C achieved dichlorination at positions 2 and 3. Adapting this for 2,6-dichloro-3-methoxyquinoxaline would necessitate protecting the 3-methoxy group during chlorination to prevent displacement.

Key parameters :

  • POCl3 stoichiometry : 4.6 equivalents relative to diamine

  • Solvent : DMF

  • Reaction time : 1 hour

Catalytic Hydrogenation-Chlorination Sequences

A patent describing 2,6-dichloroquinoxaline synthesis outlines a two-step process:

  • Hydrogenation : 6-chloro-2-hydroxyquinoxaline-N-oxide is reduced using a platinum shell catalyst (0.01–0.05 mol%) under H2 pressure (5–20 bar) in aqueous NaOH.

  • Chlorination : The intermediate is treated with POCl3 or SOCl2 to install the second chlorine.

Advantages :

  • Purity : High-purity product due to azeotropic drying

  • Scalability : Operates at moderate temperatures (60–100°C)

Methoxy Group Introduction

Nucleophilic Aromatic Substitution

Installing the methoxy group at position 3 requires either:

  • Pre-functionalized diamine : Using 3-methoxy-1,2-diaminobenzene as a precursor.

  • Post-synthetic methylation : Treating a 3-hydroxyquinoxaline intermediate with methylating agents (e.g., CH3I/K2CO3).

Challenges :

  • Regioselectivity : Competing chlorination at position 3 may occur unless protected.

  • Steric effects : Bulky substituents hinder methylation efficiency.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurityKey Limitations
POCl3 chlorinationDMF, 110°C, 1 h81.7%HighRequires protection of methoxy
Catalytic hydrogenationH2 (5–20 bar), Pt catalyst, NaOH~70%*Very highMulti-step, cost of catalyst
Nucleophilic methylationCH3I, K2CO3, DMF50–60%ModerateCompeting side reactions

*Estimated from analogous reactions.

Mechanistic Insights and Optimization

Chlorination Regiochemistry

Chlorination preferentially occurs at electron-deficient positions. In 3-methoxyquinoxaline, the methoxy group’s electron-donating nature directs chlorination to positions 2 and 6, which are activated by the adjacent nitrogen atoms.

Catalyst Efficiency in Hydrogenation

Platinum shell catalysts enhance reaction rates by facilitating H2 dissociation. The patent reports optimal activity at 0.01–0.05 mol% loading, minimizing metal leaching into the product.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • POCl3 route : Low catalyst cost but generates corrosive byproducts (HCl).

  • Catalytic hydrogenation : Higher upfront costs (Pt catalyst) but superior purity, critical for pharmaceutical applications.

Environmental Impact

Aqueous NaOH in hydrogenation reduces organic solvent use, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-Dichloro-3-methoxyquinoxaline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,3-dichloroquinoxaline with methoxide under phase-transfer catalysis (PTC) conditions (e.g., K₂CO₃ in DMF) at 70–75°C for 12 hours yields 80% efficiency . Key parameters include temperature control and catalyst selection. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from benzene-petroleum ether mixtures .

Q. How should researchers characterize the purity and structure of 2,6-Dichloro-3-methoxyquinoxaline?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • HPLC/GC-MS : To assess purity (>95% recommended for synthetic intermediates).
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.9–4.1 ppm, aromatic protons at δ 7.2–8.3 ppm) .
  • IR Spectroscopy : Identify functional groups (C-Cl stretches ~600–800 cm⁻¹, C-O-C stretches ~1200 cm⁻¹) .

Q. What safety protocols are essential when handling 2,6-Dichloro-3-methoxyquinoxaline?

  • Methodological Answer : Follow SDS guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Waste Disposal : Collect halogenated waste in sealed containers for incineration .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 2,6-Dichloro-3-methoxyquinoxaline derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, substituting the 3-methoxy group first reduces steric hindrance at the 6-position. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., nitro or thiophenyl) can guide substitutions . Validate outcomes via single-crystal XRD to confirm regiochemistry .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or crystallographic disorder. Cross-validate with:

  • XRD : Resolve ambiguities in bond lengths/angles (SHELXL refinement recommended ).
  • Variable-Temperature NMR : Detect dynamic processes (e.g., rotational barriers of methoxy groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How can 2,6-Dichloro-3-methoxyquinoxaline be functionalized for antimicrobial activity studies?

  • Methodological Answer : Introduce bioisosteric groups (e.g., thioethers, aminoalkyl chains) at the 2- or 6-positions:

  • Thiol Substitution : React with thiophenol in methanol/TEA (4 hours, room temperature) to form 2-chloro-3-(phenylthio) derivatives .
  • Amination : Use Pd-catalyzed coupling with aryl amines (e.g., 2,3-dimethylaniline) under inert conditions .
  • Assay Design : Test efficacy via broth microdilution (MIC values against Gram-positive/negative strains) .

Q. What crystallographic considerations are critical for analyzing 2,6-Dichloro-3-methoxyquinoxaline derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for small crystals.
  • Refinement : SHELXL for handling twinning or disorder; check for R-factor convergence (<5% Δ between cycles) .
  • Validation : PLATON/CHECKCIF to identify symmetry errors or missed solvent molecules .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in cross-coupling reactions involving 2,6-Dichloro-3-methoxyquinoxaline?

  • Methodological Answer : Discrepancies may stem from competing pathways (e.g., C-Cl vs. C-O bond activation).

  • Control Experiments : Compare reactivity under Pd⁰ vs. PdII catalysts.
  • Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to identify intermediates .
  • Computational Analysis : Calculate activation energies for competing pathways using Gaussian or ORCA .

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